Benzene, 1-(2-azidoethyl)-4-nitro-
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Overview
Description
Benzene, 1-(2-azidoethyl)-4-nitro- is an organic compound characterized by the presence of a benzene ring substituted with a 2-azidoethyl group and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-(2-azidoethyl)-4-nitro- typically involves the introduction of the azido group into the benzene ring. One common method is the polymerization of dopamine analogue 4-(2-azidoethyl)benzene-1,2-diol using sodium periodate. This reaction yields particles with a diameter of up to one micrometer . The reaction conditions often involve stirring the reaction mixture for 24 to 48 hours while protecting it from evaporation .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of organic synthesis and polymerization reactions are generally applied to scale up the production process.
Chemical Reactions Analysis
Types of Reactions: Benzene, 1-(2-azidoethyl)-4-nitro- undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form different products.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The azido group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Sodium periodate is commonly used for the oxidation of the azido group.
Reduction: Reducing agents such as sodium dithionite can be used to reduce the nitro group.
Substitution: Various nucleophiles can be used to substitute the azido group under appropriate conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of the azido group.
Reduction: Amino derivatives of the nitro group.
Substitution: Substituted benzene derivatives with different functional groups.
Scientific Research Applications
Benzene, 1-(2-azidoethyl)-4-nitro- has several scientific research applications:
Mechanism of Action
The mechanism of action of Benzene, 1-(2-azidoethyl)-4-nitro- involves the reactivity of its azido and nitro groups. The azido group can undergo cycloaddition reactions, forming triazoles, which are important in click chemistry. The nitro group can be reduced to an amine, which can further participate in various chemical reactions. These functional groups interact with molecular targets and pathways, influencing the compound’s reactivity and applications .
Comparison with Similar Compounds
Benzene, 1-(2-azidoethyl)-: Similar to Benzene, 1-(2-azidoethyl)-4-nitro- but lacks the nitro group.
Benzene, 1-(2-azidoethyl)-4-amino-: Contains an amino group instead of a nitro group.
Benzene, 1-(2-azidoethyl)-4-hydroxy-: Contains a hydroxy group instead of a nitro group.
Uniqueness: The combination of these functional groups allows for diverse chemical transformations and applications in various fields .
Properties
CAS No. |
70079-91-3 |
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Molecular Formula |
C8H8N4O2 |
Molecular Weight |
192.17 g/mol |
IUPAC Name |
1-(2-azidoethyl)-4-nitrobenzene |
InChI |
InChI=1S/C8H8N4O2/c9-11-10-6-5-7-1-3-8(4-2-7)12(13)14/h1-4H,5-6H2 |
InChI Key |
CENQBIUVODNYBA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCN=[N+]=[N-])[N+](=O)[O-] |
Origin of Product |
United States |
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